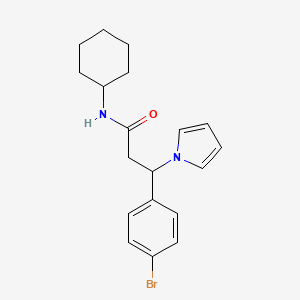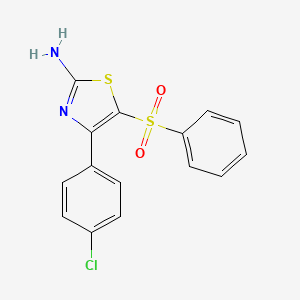
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
The compound “5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. It also contains a benzenesulfonyl group and a chlorophenyl group .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also has a benzenesulfonyl group attached to the 5-position of the thiazole ring and a 4-chlorophenyl group attached to the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the chlorine atom and the sulfonyl group could influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Electrophilic Substrate Studies
5-(Benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine and related compounds serve as pronounced electrophilic substrates in the investigation of nucleophilic substitution at various centers of the thiazole ring. The reactivity of different nucleophilic agents with these compounds provides insights into the chemical behavior of thiazole derivatives (Turov & Drach, 2008).
Corrosion Inhibition Studies
In the field of material science, these compounds have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been employed to understand the interactions and inhibition performances of thiazole derivatives against corrosion of iron (Kaya et al., 2016).
Crystallographic Analysis
Crystallographic analysis of thiazole derivatives, including this compound, helps in understanding the molecular and electronic structures of these compounds. This analysis is crucial for the development of new materials and pharmaceuticals (Feng Ya, 1997).
Synthetic Chemistry Applications
In synthetic chemistry, these compounds are utilized in the synthesis of various derivatives, demonstrating their versatility as starting materials or intermediates in the creation of new chemical entities with potential biological activities (Cremlyn & Cronje, 1979).
Bioactive Compound Synthesis
Thiazole derivatives play a significant role in the synthesis of bioactive compounds, particularly in the development of antimicrobial agents. The reactivity and structural versatility of these compounds facilitate the creation of novel molecules with potential therapeutic applications (Badiger et al., 2013).
Anti-Inflammatory Activity Research
Research in pharmacology has explored the anti-inflammatory properties of thiazole derivatives, highlighting their potential as inhibitors of key enzymes involved in inflammatory processes. This research contributes to the development of new treatments for diseases like asthma and rheumatoid arthritis (Suh et al., 2012).
Wirkmechanismus
Benzenesulfonyl
Benzenesulfonyl chlorides are used as reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes . This suggests that the benzenesulfonyl component of the compound could potentially be involved in similar reactions.
4-chlorophenyl
The 4-chlorophenyl component is a common moiety in many pharmaceutical compounds, suggesting that it could contribute to the compound’s potential biological activity .
1,3-thiazol-2-amine
Thiazoles are a type of heterocyclic compound that are found in many pharmaceutical drugs. They can exhibit both electron-deficient and electron-rich features, which provides more possibilities for shaping the photophysical and electroluminescence (EL) properties of the complex emitters .
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-11-8-6-10(7-9-11)13-14(21-15(17)18-13)22(19,20)12-4-2-1-3-5-12/h1-9H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRSRHOCYGRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219612 | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866143-76-2 | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866143-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-5-(phenylsulfonyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



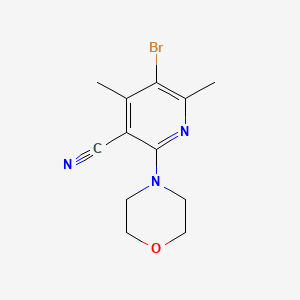

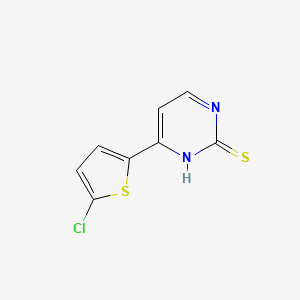
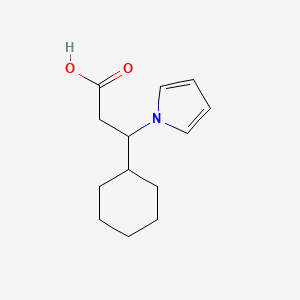

![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)


![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)
![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038492.png)
